N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that features a benzofuran core linked to a phenyl ring substituted with methoxy and trimethoxybenzoyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.
Substitution Reactions: The phenyl ring is functionalized with methoxy and trimethoxybenzoyl groups through electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran core and the substituted phenyl ring using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups yields amines.
Scientific Research Applications
N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This inhibition disrupts cellular processes, leading to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- **2-METHOXY-4-[(E)-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3,4-DICHLOROBENZOATE
- **4-BROMO-2-[(E)-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3,4-DIMETHOXYBENZOATE
Uniqueness
N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The combination of methoxy and trimethoxybenzoyl groups enhances its potential as a multi-target inhibitor, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7/c1-31-20-14-17(27-25(29)16-12-21(32-2)24(34-4)22(13-16)33-3)9-10-18(20)28-26(30)23-11-15-7-5-6-8-19(15)35-23/h5-14H,1-4H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNOLRPVWXIZON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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